molecular formula C15H15N3O2 B2472344 Cyclopropyl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251629-51-2

Cyclopropyl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2472344
CAS RN: 1251629-51-2
M. Wt: 269.304
InChI Key: NKMYHKGUVYZENE-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches : Research has focused on synthesizing related compounds efficiently. For example, a study described convenient procedures for the synthesis of Ciproxifan, a compound with a similar structural motif, highlighting novel synthesis techniques without the need for chromatographic purification steps, resulting in good yields (Stark, 2000). Another study explored the formation of azetinone as a competitive process in the synthesis of β-lactam-4-ylidene derivatives, offering insights into the synthetic pathways and structural configurations of such compounds (Zoghbi & Warkentin, 1992).

  • Characterization of Antimicrobial and Anticancer Agents : Novel derivatives of 1,3,4-oxadiazoles have been synthesized and characterized for their potential as antimicrobial and anticancer agents. For instance, compounds with the 1,3,4-oxadiazole moiety have shown potent cytotoxicity against cancer cell lines and moderate antibacterial activity (Mahanthesha, Suresh, & Bodke, 2021).

Biological Activity

  • Antimicrobial Activity : Several studies have focused on the antimicrobial activities of compounds containing the 1,3,4-oxadiazole ring. For example, novel azetidinones synthesized from aminophenylsulfonyl-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antibacterial and antifungal activities (Prajapati & Thakur, 2014).

  • Anticancer Activity : The synthesis and biological evaluation of derivatives containing the 1,3,4-oxadiazole structure have been explored for their anticancer properties. Some derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, highlighting their potential as anticancer agents (Naik, Mahanthesha, & Suresh, 2022).

Chemical Properties and Interaction Studies

  • Study on Molecular Interactions : Research has also delved into the chemical properties and molecular interactions of 1,2,4-oxadiazole derivatives. For instance, the role of lone pair-π interaction and halogen bonding in the crystal packing of these derivatives has been studied, offering insights into their supramolecular architectures and stabilizing interactions (Sharma, Mohan, Gangwar, & Chopra, 2019).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Pharmacokinetics

The compound’s predicted properties such as boiling point and density can provide some insights into its potential bioavailability and pharmacokinetic behavior.

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert its effects by inhibiting the growth or replication of infectious agents at the molecular and cellular levels.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

cyclopropyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(11-6-7-11)18-8-12(9-18)14-16-13(17-20-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMYHKGUVYZENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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